molecular formula C20H19N3O3S2 B11214270 ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate

ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate

Cat. No.: B11214270
M. Wt: 413.5 g/mol
InChI Key: WRWBSIVMTRQIIY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ETHYL 4-[4-AMINO-5-(BENZYLCARBAMOYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

ETHYL 4-[4-AMINO-5-(BENZYLCARBAMOYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-AMINO-5-(BENZYLCARBAMOYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of various biological processes . The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity .

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate

InChI

InChI=1S/C20H19N3O3S2/c1-2-26-19(25)14-8-10-15(11-9-14)23-17(21)16(28-20(23)27)18(24)22-12-13-6-4-3-5-7-13/h3-11H,2,12,21H2,1H3,(H,22,24)

InChI Key

WRWBSIVMTRQIIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N

Origin of Product

United States

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